molecular formula C11H18N2O4 B1443604 tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251000-12-0

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B1443604
M. Wt: 242.27 g/mol
InChI Key: WKDQFJDMUHLDFP-UHFFFAOYSA-N
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Description

“tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound12. However, there is limited information available about this specific compound in the literature.



Synthesis Analysis

There is no specific information available about the synthesis of “tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate”. However, similar compounds like “tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate” have been used as reagents for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation1.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate” is not explicitly provided in the search results. However, similar compounds have been described, such as “tert-butyl 6-oxa-2,9-diazaspiro [4.5]decane-2-carboxylate” with the Inchi Code: 1S/C12H22N2O3/c1-11 (2,3)17-10 (15)14-6-4-12 (9-14)8-13-5-7-16-123.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate”. However, similar compounds like “tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate” have been used as reagents for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate” are not explicitly provided in the search results. However, similar compounds like “tert-butyl 6-oxa-2,9-diazaspiro [4.5]decane-2-carboxylate” are described as an oil with a molecular weight of 242.323.


Scientific Research Applications

Synthesis and Derivative Development

One significant application is in the synthesis of novel compounds. Meyers et al. (2009) detailed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which serves as a versatile intermediate for further selective derivatization on its azetidine and cyclobutane rings. This process provides access to chemical spaces complementary to piperidine ring systems, highlighting its utility in developing new organic molecules (M. J. Meyers et al., 2009).

Supramolecular Chemistry

In supramolecular chemistry, the structural aspects of spirocyclic derivatives have been explored. Graus et al. (2010) described the synthesis of various cyclohexane-spirohydantoin derivatives, examining their molecular and crystal structures. Their research emphasizes the influence of substituents on cyclohexane rings in forming supramolecular arrangements, contributing to the understanding of molecular interactions in solid states (Sara Graus et al., 2010).

Conformational Analysis and Peptide Mimetics

Further, the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been explored. Fernandez et al. (2002) synthesized specific spirolactam derivatives to serve as constrained surrogates for dipeptides, offering insights into their potential as mimetics for biological peptides (M. M. Fernandez et al., 2002).

Heterocyclic Compound Development

Additionally, the development of heterocyclic compounds through reactions involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been reported. Moskalenko and Boev (2012) demonstrated a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are precursors to biologically active heterocyclic compounds. This highlights the role of such spirocyclic esters in synthesizing potential therapeutic agents (A. I. Moskalenko & V. Boev, 2012).

Safety And Hazards

The safety and hazards of “tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate” are not specified in the search results. However, similar compounds like “tert-butyl 6-oxa-2,9-diazaspiro [4.5]decane-2-carboxylate” are labeled with the GHS07 pictogram and have the hazard statements H302, H315, H319, H3353.


Future Directions

There is no specific information available about the future directions of “tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate”. However, given the interest in similar compounds for their potential use in chemical reactions1, it’s possible that further research could explore the properties and applications of this compound.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with a chemical expert may be required.


properties

IUPAC Name

tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-11(6-13)7-16-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQFJDMUHLDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

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